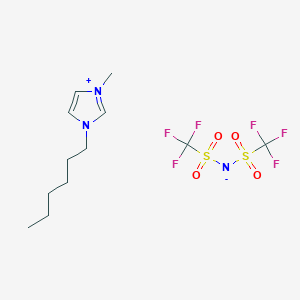
1-己基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺
描述
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HMIM-TFSI) is an ionic liquid (IL) that has been gaining attention for its potential applications in a variety of scientific research fields. It is a low-volatility, non-flammable, and thermally stable compound, making it an attractive option for various applications. HMIM-TFSI has been studied for its use in electrochemical processes, organic synthesis, and biochemistry.
科学研究应用
Thermophysical Properties
The compound has been used in the study of thermophysical properties . It was chosen for its stability, low viscosity compared to most common ionic liquids, low water solubility, ease of preparation and purification, and commercial availability . The study reported new results on density, speed of sound, surface tension, and refractive index, as well as thermal conductivity .
Reference Ionic Liquid
The compound has been used as a reference ionic liquid in the International Union of Pure and Applied Chemistry (IUPAC) Project . The project aimed to recommend a reference ionic liquid, make reference-quality measurements on selected thermophysical properties of both the pure ionic liquid and its mixtures, establish recommended values for the properties measured, and provide recommendations on measurement methods .
Mixtures Study
The compound has been used in the study of its mixtures . The study contains a tabular compilation of volumetric, thermodynamic, and other properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide mixtures .
Gas Absorption
The compound has been used in the study of gas absorption . The study focused on the molecular understanding of the solid interface-induced microstructures in nano-confined ionic liquid (IL) systems where gas absorption has been anomalously enhanced .
CO2 Absorption
The compound has been used in the study of CO2 absorption . The study used a hybrid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide/titanium dioxide/polyethylene glycol absorbent .
Flammability Estimation
The compound has been used in the study of flammability estimation . The study aimed to estimate the flammability of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide .
作用机制
Target of Action
1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as HMIM TFS, is a type of ionic liquid . Its primary targets are gases such as oxygen and methane . The compound enhances the solubility of these gases, which can be particularly useful in various industrial applications .
Mode of Action
HMIM TFS interacts with its targets (gases) by improving their solubility . This is achieved through the unique ionic structure of the compound, which allows it to interact effectively with gases .
Biochemical Pathways
It is known that the compound’s ability to enhance gas solubility can influence various processes where these gases are involved .
Result of Action
The primary result of HMIM TFS’s action is the enhanced solubility of gases such as oxygen and methane . This can lead to improved efficiency in processes where these gases are utilized .
Action Environment
The action of HMIM TFS can be influenced by environmental factors. For instance, high temperature and low solid content are beneficial to reduce the viscosity of HMIM TFS . Additionally, the presence of carbon dioxide can improve the solubility of other gases in HMIM TFS .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C2F6NO4S2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h8-10H,3-7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNFOZUBFOFJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049290 | |
| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
382150-50-7 | |
| Record name | 382150-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X324RB62K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?
A1: The molecular formula of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is C12H19F6N3O4S2, and its molecular weight is 447.44 g/mol.
Q2: What is the thermal stability of [HMIM][NTf2]?
A2: [HMIM][NTf2] exhibits high thermal stability. Its decomposition temperature is reported to be higher than that of 1-hexyl-3-methylimidazolium acetate. []
Q3: What is known about the glass transition temperature of [HMIM][NTf2]?
A3: [HMIM][NTf2] can form a glass with a glass transition temperature (Tg) of approximately 183 K. This value aligns with the empirical relation Tg ≈ (2/3)Tfus, where Tfus is the melting point. [] Adiabatic calorimetry measurements reveal that the heat capacity of the liquid-quenched glass exceeds that of the crystal across a wide temperature range. []
Q4: How does the alkyl chain length of the cation in imidazolium-based ionic liquids affect the solubility of CO2?
A4: Studies comparing CO2 solubility in different imidazolium-based ionic liquids reveal that increasing the alkyl chain length of the cation generally leads to decreased CO2 solubility. For instance, at a given temperature and pressure, the solubility of CO2 is higher in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) compared to [HMIM][NTf2]. []
Q5: Can [HMIM][NTf2] be used for CO2 capture?
A5: Yes, [HMIM][NTf2] has shown potential for CO2 capture applications. Studies have investigated its use in pre-combustion carbon capture at integrated gasification combined cycle (IGCC) power plants. [] While the cost of CO2 avoided by [HMIM][NTf2]-based capture and storage systems is currently high, around $63 per tonne of CO2, research is ongoing to improve CO2 solubility and process efficiency, which could enhance the economic viability of this technology. []
Q6: What is the role of [HMIM][NTf2] in the extraction of sulfur-containing aromatic compounds from fuels?
A6: [HMIM][NTf2] has been investigated for its potential in deep desulfurization processes for fuels, aiming to reduce sulfur content beyond the capabilities of conventional hydrodesulfurization. [] Studies have explored the extraction of sulfur-containing aromatic compounds (SAs) from diesel and gasoline using [HMIM][NTf2]. [] The regeneration of [HMIM][NTf2] in such processes, specifically the re-extraction of SAs from the ionic liquid using supercritical carbon dioxide (scCO2), has been a focus of research. []
Q7: Can [HMIM][NTf2] be used as a solvent for chemical reactions?
A7: Yes, [HMIM][NTf2] has potential as a solvent for chemical reactions. For instance, it can facilitate the crystallization of carbamates from alkanolamine solutions, offering a potential route for CO2 capture and regeneration. [] This application highlights the ability of [HMIM][NTf2] to alter reaction pathways and potentially enhance process efficiency.
Q8: How does the presence of water affect the nanostructure of [HMIM][NTf2]?
A8: Molecular dynamics simulations have shown that water molecules can significantly impact the nanostructural organization of [HMIM][NTf2]. [] At low water concentrations, water molecules tend to cluster and are surrounded by cation-anion pairs. [] As water concentration increases, cation tail aggregation begins, leading to phase separation between water and the ionic liquid. [] At high water concentrations, this aggregation intensifies, culminating in the formation of micelles, with large water channels solvating aggregates of cations and anions. []
Q9: Can [HMIM][NTf2] be used in the fabrication of luminescent materials?
A9: Yes, [HMIM][NTf2] has shown promise in developing luminescent materials. It can be used as a solvent for lanthanide complexes, resulting in highly luminescent mixtures. [, ] Furthermore, incorporating [HMIM][NTf2] into poly(methyl methacrylate) (PMMA) matrices with europium(III) complexes yields flexible, luminescent polymer films. [] These films exhibit bright red photoluminescence upon UV irradiation, showcasing the potential of [HMIM][NTf2] in optoelectronic applications.
Q10: How does confinement impact the behavior of [HMIM][NTf2]?
A10: Confinement significantly affects the structural and dynamic properties of [HMIM][NTf2]. When confined within polymer matrices like poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-co-HFP), the local structure of [HMIM][NTf2], particularly around the imidazolium C–H groups, is disrupted. [] This disruption is evident from the blue-shifts observed in infrared spectroscopy measurements. [] Additionally, pressure amplifies these confinement effects, suggesting that pressure-enhanced ionic liquid-polymer interactions play a significant role in confined systems. []
Q11: Can [HMIM][NTf2] be used in the development of conductive membranes?
A11: Research suggests potential for [HMIM][NTf2] in creating conductive membranes. Studies have explored incorporating [HMIM][NTf2] into systems with polystyrene-grafted nanoparticles. [] These systems aim to achieve conductive structures with minimal sulfonation levels. [] The presence of [HMIM][NTf2] within these structures enhances conductivity, making them promising for applications like fuel cells and water filtration, where controlled ion transport is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)




